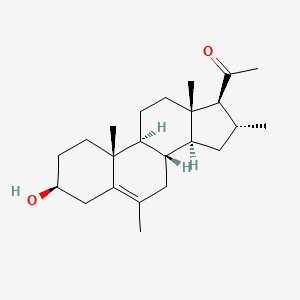

1,3,5(10)-Estratriene-3,17beta-diol 3-glucuronide 17-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

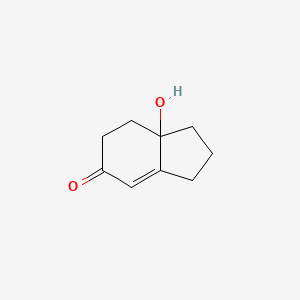

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt: is a conjugated form of estradiol, a major estrogen in the body. This compound is formed by the conjugation of estradiol with glucuronic acid and sulfate, which enhances its water solubility and facilitates its excretion from the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt involves the conjugation of estradiol with glucuronic acid and sulfate. This process is typically carried out using UDP-glucuronosyltransferase enzymes in the liver, which attach glucuronic acid to the C3 position of estradiol . The sulfate group is then added to the 17 position, resulting in the formation of the dipotassium salt .

Industrial Production Methods: : Industrial production of this compound involves similar enzymatic processes, often scaled up for higher yields. The reaction conditions are optimized to ensure maximum conversion of estradiol to its conjugated form, with careful control of temperature, pH, and enzyme concentrations .

Análisis De Reacciones Químicas

Types of Reactions: : Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt primarily undergoes hydrolysis reactions, where the glucuronide and sulfate groups are cleaved off, releasing free estradiol . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions: : Hydrolysis reactions typically require acidic or enzymatic conditions to break the glucuronide and sulfate bonds. Common reagents include hydrochloric acid or specific glucuronidase and sulfatase enzymes .

Major Products Formed: : The primary product of hydrolysis is free estradiol, along with glucuronic acid and sulfate ions .

Aplicaciones Científicas De Investigación

Chemistry: : In chemistry, beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is used as a model compound to study conjugation reactions and the behavior of conjugated estrogens .

Biology: : In biological research, this compound is used to investigate estrogen metabolism and the role of conjugated estrogens in various physiological processes .

Medicine: : In medicine, beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is studied for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of estrogen-related disorders .

Industry: : In the pharmaceutical industry, this compound is used in the development of estrogen-based drugs and as a reference standard in quality control processes .

Mecanismo De Acción

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt exerts its effects by acting as a prodrug of estradiol. Upon hydrolysis, it releases free estradiol, which then binds to estrogen receptors in target tissues. This binding activates various signaling pathways, leading to the modulation of gene expression and physiological responses associated with estrogen .

Comparación Con Compuestos Similares

Similar Compounds: : Similar compounds include beta-Estradiol 17-(beta-D-glucuronide) and beta-Estradiol 3,17-disulfate .

Uniqueness: : Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is unique due to its dual conjugation with both glucuronic acid and sulfate, which enhances its water solubility and facilitates its excretion. This dual conjugation also reduces its hormonal activity compared to unconjugated estradiol, making it a valuable compound for studying estrogen metabolism and developing estrogen-based therapies .

Propiedades

Fórmula molecular |

C24H30K2O11S |

|---|---|

Peso molecular |

604.8 g/mol |

Nombre IUPAC |

dipotassium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-17-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |

InChI |

InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23?,24+;;/m1../s1 |

Clave InChI |

WDWGAMFSMDHFCH-FDIJGZAJSA-L |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[K+].[K+] |

SMILES canónico |

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[K+].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)

![Cyanamide, [14C]](/img/structure/B13821953.png)

![Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate](/img/structure/B13821956.png)

![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)

![[1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI)](/img/structure/B13821994.png)